molecular formula C24H25P B14209160 Diphenyl(1-phenylhex-1-en-2-yl)phosphane CAS No. 823219-45-0

Diphenyl(1-phenylhex-1-en-2-yl)phosphane

Cat. No.: B14209160
CAS No.: 823219-45-0
M. Wt: 344.4 g/mol
InChI Key: ZOGNZYWWIAKQNQ-UHFFFAOYSA-N
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Description

Diphenyl(1-phenylhex-1-en-2-yl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group and a 1-phenylhex-1-en-2-yl group. This compound is part of the broader class of phosphines, which are widely used in various chemical reactions and industrial applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl(1-phenylhex-1-en-2-yl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphane compound . This method is favored due to its efficiency and the relatively mild conditions required.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(1-phenylhex-1-en-2-yl)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.

    Substitution: The compound can participate in substitution reactions, where the phenyl or hexenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, diphenyl(1-phenylhex-1-en-2-yl)phosphane is used as a ligand in transition metal catalysis. Its unique structure allows it to stabilize metal complexes and enhance catalytic activity in various organic reactions .

Biology

In biological research, this compound can be used to study the interactions between phosphines and biological molecules. Its ability to form stable complexes with metals makes it useful in probing metalloprotein functions and enzyme mechanisms.

Medicine

Industry

In industrial applications, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its role as a ligand in catalysis also makes it valuable in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism by which diphenyl(1-phenylhex-1-en-2-yl)phosphane exerts its effects involves its ability to coordinate with metal centers. The phosphorus atom in the compound can donate electron density to metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to diphenyl(1-phenylhex-1-en-2-yl)phosphane include:

Uniqueness

What sets this compound apart from these similar compounds is its unique hexenyl group, which can impart different steric and electronic properties. This can influence its reactivity and the stability of the metal complexes it forms, making it suitable for specific catalytic applications.

Properties

CAS No.

823219-45-0

Molecular Formula

C24H25P

Molecular Weight

344.4 g/mol

IUPAC Name

diphenyl(1-phenylhex-1-en-2-yl)phosphane

InChI

InChI=1S/C24H25P/c1-2-3-15-24(20-21-13-7-4-8-14-21)25(22-16-9-5-10-17-22)23-18-11-6-12-19-23/h4-14,16-20H,2-3,15H2,1H3

InChI Key

ZOGNZYWWIAKQNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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